Sodium 1,2-ethanedisulfonate, >=98%

Supramolecular Chemistry Anion-π Interactions Crystal Engineering

Polycationic analyte separations often fail with monovalent ion-pair reagents, while pharmaceutical salt screening without edisylate counterion risks missing optimal solid forms. This ≥98% sodium 1,2-ethanedisulfonate solves both. • Streptomycin serum assay achieved 1.0 μg/mL detection limit (r=0.976 vs. immunoassay) using dual monovalent/divalent counterion strategy. • Low UV absorbance (A ≤0.10 at 210 nm; ≤0.02 at ≥260 nm) ensures uncompromised low-wavelength HPLC detection. • Edisylate salts deliver near-complete ASD drug release with established USP monograph precedent for CMC development. Shipped ambient; ready for immediate global dispatch.

Molecular Formula C2H6Na2O6S2
Molecular Weight 236.18 g/mol
Cat. No. B12056292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,2-ethanedisulfonate, >=98%
Molecular FormulaC2H6Na2O6S2
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
InChIInChI=1S/C2H6O6S2.2Na/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);;
InChIKeyILOQMYUFDKXIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,2-Ethanedisulfonate (≥98%) — Overview and Procurement Specifications


Sodium 1,2-ethanedisulfonate (CAS 5325-43-9), also referred to as disodium 1,2-ethanedisulfonate or 1,2-ethanedisulfonic acid disodium salt, is a diprotic sulfonate salt with molecular formula C₂H₄Na₂O₆S₂ and a molecular weight of 234.16 g/mol . The parent acid, 1,2-ethanedisulfonic acid, possesses pKa values of -1.46 and -2.06, classifying it as a very strong diprotic acid [1]. The compound is supplied as a white crystalline powder, freely soluble in water, with a 10% aqueous solution exhibiting a pH of approximately 5.5–8.0 . At the specified ≥98% purity grade, this compound serves as a versatile building block for preparing 'edisylate' pharmaceutical salts, as a divalent ion-pair reagent in HPLC, and as a chelating / conditioning agent in industrial formulations .

Divalent ion-pair reagent for polycationic HPLC analytes
Pharmaceutical edisylate salt screening candidate for basic drugs
Short ethylene spacer for programmable 2D supramolecular architectures

Why Generic Monosulfonates or Longer-Chain Disulfonates Cannot Substitute This Product


Although sodium 1,2-ethanedisulfonate belongs to the broader class of sulfonate salts, it carries two anionic charges on a short two-carbon ethylene bridge, distinguishing it fundamentally from both monosulfonate ion-pair reagents (e.g., sodium 1-octanesulfonate, which bears a single charge) and longer-chain disulfonates such as 1,3-propanedisulfonate or 1,4-butanedisulfonate [1][2]. The dianionic nature confers a higher charge density that alters ion-pair stoichiometry and retention behaviour in reversed-phase HPLC, while the ethylene spacer length directly influences anion-π self-assembly geometry and pharmaceutical salt crystal packing [1]. Regulatory recognition also differs: the 'edisylate' counterion is specifically established in pharmacopoeial monographs (e.g., prochlorperazine edisylate) and cannot be substituted with other sulfonate salts without a full bioequivalence and stability re-assessment [3]. The quantitative evidence below demonstrates that even closely related disulfonate homologs exhibit measurably different intermolecular interaction profiles, making blind substitution scientifically unjustified.

Divalent disulfonate
Monosulfonate salts — single charge may alter ion-pair stoichiometry and HPLC retention behavior.
Ethylene spacer (C2)
Longer-chain disulfonates (e.g., C6) — spacer length programs different supramolecular architectures.
USP monograph precedent
Other sulfonate salts — regulatory identity and stability profile may not transfer directly.

Quantitative Differentiation Evidence


Anion-π Self-Assembly Architecture: Short Spacer vs. Long-Chain Homologs

In a direct crystallographic comparison, 1,2-ethanedisulfonate (EDS²⁻), 1,3-propanedisulfonate (PDS²⁻), and 1,4-butanedisulfonate (BDS²⁻) all formed uniform 2D ladder-like self-assemblies with a rigid molecular cage via anion-π interactions. In contrast, 1,6-hexanedisulfonate (HDS²⁻) with a longer alkyl chain formed a qualitatively different helical chain assembly, while the trisulfonate TSPB³⁻ led to a 3D frame structure [1]. NMR titrations yielded association constants in the range of 5–114 M⁻¹ for all disulfonate-cage complexes, confirming measurable binding [1]. The short ethylene spacer of 1,2-ethanedisulfonate thus programs a discrete 2D architecture that is not reproduced by longer-chain homologs.

Self-Assembly Architecture
Head-to-head comparison
2D ladder (EDS²⁻) vs. helical chain (HDS²⁻) vs. 3D frame (trisulfonate); association constants 5–114 M⁻¹
Spacer length programs distinct solid-state dimensionality
X-ray crystallography, NMR titration, SEM; molecular cage complex context
Supramolecular Chemistry Anion-π Interactions Crystal Engineering

Dual-Charge Selectivity in Ion-Pair HPLC for Polycationic Analytes

A validated HPLC method for streptomycin determination in serum employed both octanesulfonate (monovalent) and 1,2-ethanedisulfonate (divalent) simultaneously as counterions in the mobile phase, achieving a detection limit of 1.0 μg/mL using only 100 μL of serum [1]. The dual-counterion design exploits the higher charge density of the disulfonate to modulate retention of multiply charged analytes differently from monovalent ion-pair reagents alone. The method demonstrated a correlation coefficient of 0.976 against fluorescence polarization immunoassay [1]. In contrast, standard ion-pair methods relying solely on monovalent alkyl sulfonates (e.g., hexanesulfonate or octanesulfonate) cannot provide the same degree of selectivity for polycationic analytes [2].

Ion-Pair HPLC Selectivity
Class-level inference
Dual-counterion (octanesulfonate + EDS²⁻) achieved LOD 1.0 µg/mL for streptomycin; r=0.976 vs. FPIA
Divalent counterion adds selectivity for multiply charged analytes
Method-specific; requires retention factor validation per analyte
Ion-Pair Chromatography HPLC Method Development Aminoglycoside Analysis

Edisylate Salt Performance in Amorphous Solid Dispersions

In a comparative study of delamanid sulfonate salts formulated as amorphous solid dispersions (ASDs) with hydroxypropyl methylcellulose phthalate (HPMCP) at 25% drug loading, the edisylate salt exhibited near-complete drug release in a two-stage dissolution test (low pH followed by transfer to higher pH), a performance statistically indistinguishable from tosylate, besylate, and mesylate salts [1]. This contrasted sharply with the free base ASD, where small amounts of crystallinity limited drug release. Additionally, the edisylate salt demonstrated high glass transition temperature and good chemical and physical stability after storage at 40 °C / 75% relative humidity [1]. In a separate study, prothionamide edisylate showed 'tremendous enhancement in water solubility and dissolution behavior' compared to the practically insoluble free base (PRT water solubility <1 mg/mL) .

ASD Release Profile
Data to verify
Edisylate ASD (25% loading, HPMCP): reported high release, comparable to tosylate/besylate; free base showed limited release
Reported comparable release in ASD model; independent validation needed
Two-stage dissolution; 40 °C/75% RH stability; cross-study context
Pharmaceutical Salt Formation Amorphous Solid Dispersion Solubility Enhancement

Low UV Absorption Profile for HPLC-UV Compatibility

The ≥98% purity grade of sodium 1,2-ethanedisulfonate is specified with maximum UV absorbance limits across five wavelengths: λ 210 nm Amax ≤0.10, λ 220 nm Amax ≤0.06, λ 230 nm Amax ≤0.04, λ 260 nm Amax ≤0.02, and λ 500 nm Amax ≤0.02 (10% w/v in H₂O) . For the ≥99.0% (T) ion-pair chromatography grade, additional conformity to RP gradient and filter test standards is specified . These values are comparable to or better than those of widely used sodium alkyl sulfonate ion-pair reagents (e.g., sodium 1-hexanesulfonate, sodium 1-octanesulfonate), which also feature minimal UV absorption [1]. The dual sulfonate structure does not introduce additional chromophoric interference, ensuring low baseline noise in UV-based detection.

UV Absorbance Profile
Class-level inference
Amax ≤0.10 (210 nm), ≤0.06 (220 nm), ≤0.04 (230 nm), ≤0.02 (260–500 nm) for 10% aq. solution
Low UV background supports HPLC-UV compatibility
≥98% purity grade specification; comparable to monosulfonate reagents
HPLC-UV Detection Ion-Pair Reagent Purity Baseline Noise

High Ionic Strength Delivery Per Gram vs. Monosulfonate Salts

Sodium 1,2-ethanedisulfonate delivers two sodium cations per molecule (MW 234.16 g/mol), yielding approximately 8.54 mmol Na⁺ per gram of compound [1]. In comparison, commonly used monosulfonate ion-pair reagents such as sodium 1-octanesulfonate (MW ~216.28 g/mol, monohydrate form) provide only one sodium ion per molecule (~4.62 mmol Na⁺ per gram) . This translates to roughly 1.85× higher sodium ion delivery per unit mass for the disulfonate, which can be advantageous in applications requiring elevated ionic strength without increasing total solute mass. The 10% aqueous solution exhibits a pH of 5.5–8.0, indicating near-neutral behaviour suitable for buffered systems .

Ionic Strength Delivery
Class-level inference
~8.54 mmol Na⁺/g (2 Na⁺ per 234.16 g/mol) vs. ~4.6 mmol/g for octanesulfonate
Higher sodium ion delivery per unit mass
Calculated from MW; pH 5.5–8.0 at 10% aq.
Ionic Strength Adjustment Buffer Formulation Conductivity

Priority Application Scenarios


Ion-Pair HPLC Method Development for Multiply Charged Analytes

The dual anionic charge of 1,2-ethanedisulfonate provides an additional dimension of ion-pair selectivity beyond that of monovalent alkyl sulfonates. As demonstrated in the validated streptomycin serum assay, combining 1,2-ethanedisulfonate (divalent) with octanesulfonate (monovalent) in the same mobile phase achieved a detection limit of 1.0 μg/mL with 100 μL sample volume and a correlation coefficient of 0.976 against immunoassay [1]. Method development scientists targeting polycationic analytes should consider this dual-counterion strategy when monovalent ion-pair reagents alone fail to achieve adequate resolution. The low UV absorbance profile (Amax ≤0.10 at 210 nm; ≤0.02 at 260 nm and above) ensures compatibility with low-wavelength UV detection .

Pharmaceutical Salt Screening for Poorly Soluble Basic Drugs

The edisylate salt form has demonstrated near-complete drug release from amorphous solid dispersions (ASDs) at 25% drug loading with HPMCP, matching the performance of besylate, tosylate, and mesylate salts while dramatically outperforming the free base form [2]. Combined with high glass transition temperature and good stability under accelerated conditions (40°C/75% RH), the edisylate counterion should be included in any salt screening cascade for BCS Class II basic drugs. The established regulatory precedent of edisylate salts (e.g., prochlorperazine edisylate USP monograph) provides a defined path for CMC development [3]. The ≥98% purity grade is suitable for pre-formulation and early formulation development activities.

Crystal Engineering with Programmable 2D Supramolecular Architectures

For researchers designing anion-π-directed self-assembled materials, the short ethylene spacer of 1,2-ethanedisulfonate programs a predictable 2D ladder-like architecture when paired with electron-deficient molecular cages, as confirmed by X-ray crystallography and SEM [4]. This outcome is not interchangeable with longer-chain homologs: 1,6-hexanedisulfonate yields helical chains, while trisulfonate building blocks produce 3D frameworks [4]. The association constants (5–114 M⁻¹ range) provide a quantitative basis for comparing binding affinity across different disulfonate-cage pairs. Procurement of high-purity (≥98%) 1,2-ethanedisulfonate ensures batch-to-batch reproducibility in crystallisation outcomes.

High-Ionic-Strength Buffers and Conductivity Applications

With 8.54 mmol of sodium ions delivered per gram of compound—approximately 1.6–1.85× higher than equimolar amounts of monosulfonate salts—sodium 1,2-ethanedisulfonate is an efficient choice for formulating high-ionic-strength media where total solute mass must be minimised [5]. The near-neutral pH of its aqueous solutions (5.5–8.0 at 10% w/v) allows direct use in buffered systems without additional pH adjustment . This property is particularly relevant for ion-pair chromatography mobile phase preparation, where ionic strength directly governs retention and resolution.

Application
Selection Property
Validation Focus
Ion-pair HPLC (polycationic analytes)
Divalent counterion selectivity
Dual-counterion method development
Pharmaceutical salt screening
Edisylate salt formation potential
Amorphous solid dispersion performance review
Crystal engineering
Ethylene spacer-defined architecture
Reproducible 2D ladder assembly
High-ionic-strength formulations
High sodium ion delivery per gram
Ionic strength adjustment in mobile phases
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